molecular formula C12H16O B15127192 rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol, trans

rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol, trans

Cat. No.: B15127192
M. Wt: 176.25 g/mol
InChI Key: IRLIVFFFNALBOS-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₄O Molecular Weight: 162.23 g/mol (calculated based on formula) Purity: ≥95% Structure: The compound features a trans-configured cyclopropane ring with a benzyl group at the (1R,2R) position and an ethanol chain at the adjacent carbon. The "rac" designation indicates a racemic mixture, though the trans stereochemistry is well-defined.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(2-benzylcyclopropyl)ethanol

InChI

InChI=1S/C12H16O/c13-7-6-11-9-12(11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2

InChI Key

IRLIVFFFNALBOS-UHFFFAOYSA-N

Canonical SMILES

C1C(C1CC2=CC=CC=C2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests potential interactions with enzymes and receptors, which could influence various biochemical processes .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Stereochemical Control : demonstrates that ligand choice (BPhen vs. rac-BINAP) significantly impacts dr and ee in styryl analogs. Similar optimization may apply to benzyl derivatives but lacks direct data.
  • Biological Activity: No direct evidence exists for the benzyl compound’s bioactivity, but analogs like trifluoromethyl derivatives are known for enhanced pharmacokinetics .

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